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N'-(3-chloro-4-methylphenyl)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide

Medicinal Chemistry Structure-Activity Relationship Ligand Design

N'-(3-chloro-4-methylphenyl)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide (CAS 1421507-62-1) is a synthetic, asymmetric oxalamide (ethanediamide) derivative with the molecular formula C₂₂H₂₁ClN₂O₃ and a molecular weight of 396.87 g/mol. It belongs to the N,N′-disubstituted oxalamide class of research compounds.

Molecular Formula C22H21ClN2O3
Molecular Weight 396.87
CAS No. 1421507-62-1
Cat. No. B2516827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(3-chloro-4-methylphenyl)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide
CAS1421507-62-1
Molecular FormulaC22H21ClN2O3
Molecular Weight396.87
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O)Cl
InChIInChI=1S/C22H21ClN2O3/c1-14-9-10-16(13-19(14)23)25-22(28)21(27)24-12-11-20(26)18-8-4-6-15-5-2-3-7-17(15)18/h2-10,13,20,26H,11-12H2,1H3,(H,24,27)(H,25,28)
InChIKeyXAXZIOPSLLYUFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(3-Chloro-4-methylphenyl)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide (CAS 1421507-62-1): Procurement Baseline and Structural Classification


N'-(3-chloro-4-methylphenyl)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide (CAS 1421507-62-1) is a synthetic, asymmetric oxalamide (ethanediamide) derivative with the molecular formula C₂₂H₂₁ClN₂O₃ and a molecular weight of 396.87 g/mol . It belongs to the N,N′-disubstituted oxalamide class of research compounds. Its structure comprises three distinct pharmacophoric elements: a 3-chloro-4-methylphenyl ring on the amide nitrogen (N′), a 3-hydroxy-3-(naphthalen-1-yl)propyl chain on the opposite amide nitrogen (N), and a central oxalamide linker. This compound is listed in the ZINC database (ZINC39744582), indicating its availability for virtual screening and computational docking studies [1]. It is commercially available as a research-grade chemical with a typical purity specification of 95% .

Virtual screening-ready via ZINC entry with 3D coordinates
Synthetic oxalamide scaffold for SAR probe design and electronic modulation studies
Research-grade specification suitable for assay and screening deployment

Procurement Caution for N'-(3-Chloro-4-methylphenyl)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide: Why Structural Analogs Are Not Interchangeable


Within the N,N′-disubstituted oxalamide class, subtle structural variations produce substantial differences in molecular recognition, physicochemical properties, and ultimately biological readout. The target compound's 3-chloro-4-methylphenyl substituent and its 3-hydroxy-3-(naphthalen-1-yl)propyl chain together define a unique hydrogen-bonding and steric profile. Replacing the chloro-methyl substitution pattern with a dimethyl (CAS 1421527-93-6) or 4-chlorobenzyl (CAS 1421441-94-2) group alters electron density on the aromatic ring and modifies the compound's LogP, solubility, and target-binding complementarity . Similarly, shortening the hydroxypropyl linker to a hydroxyethyl chain (CAS 1351654-19-7) changes the spatial orientation of the naphthalene moiety, which directly impacts π-stacking interactions with hydrophobic protein pockets [1]. Generic substitution without experimental validation introduces uncontrolled variables that can confound SAR interpretation, reduce assay reproducibility, and invalidate comparative pharmacological conclusions.

3,4-Dimethylphenyl analog para-CH₃ substitution alters electronic profile and hydrogen-bonding capacity compared to chloro
Hydroxyethyl-linker analog Shorter linker constrains naphthalene orientation and may shift π-stacking geometry
4-Chlorobenzyl analog Benzylic C–Cl bond may introduce metabolic lability not present in aryl-Cl, altering exposure profile

Quantitative Differentiation Evidence for N'-(3-Chloro-4-methylphenyl)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide: Comparator-Based Analysis


Structural Uniqueness Relative to the 3,4-Dimethylphenyl Analog (CAS 1421527-93-6)

The target compound substitutes the 4-methyl group of the 3,4-dimethylphenyl analog with a chlorine atom, transforming the para substituent from an electron-donating methyl (–CH₃) to an electron-withdrawing chloro (–Cl). This single-atom substitution alters the Hammett substituent constant (σₚ for –Cl = +0.23; σₚ for –CH₃ = –0.17), changing the electronic character of the aryl ring [1]. The resulting shift in electron density affects the acidity of the adjacent amide N–H and its hydrogen-bond donor capacity, as well as the strength of any potential halogen-bonding interactions unique to the chloro substituent. The molecular weight increases from 376.46 g/mol (dimethyl analog) to 396.87 g/mol (target), and the calculated LogP is expected to increase by approximately 0.5–0.8 units based on the π-value difference between Cl and CH₃ [2].

Electronic modulation
Class-level
Δσₚ = +0.40 (Cl vs CH₃)
SAR context: electron-withdrawing vs donating character
Linear free-energy relationship context
Medicinal Chemistry Structure-Activity Relationship Ligand Design

Linker Length Differentiation from the Hydroxyethyl Analog (CAS 1351654-19-7)

The target compound features a 3-hydroxypropyl linker bridging the oxalamide nitrogen and the naphthalen-1-yl group, whereas the closely related analog CAS 1351654-19-7 employs a 2-hydroxyethyl linker [1]. The additional methylene unit (–CH₂–) in the target compound increases the linker length by approximately 1.54 Å and introduces an additional rotatable bond, expanding the accessible conformational space. This one-carbon homologation shifts the spatial position of the naphthalene ring by up to 1.5–2.0 Å relative to the oxalamide core, altering the distance and angular geometry of potential π-stacking interactions with aromatic residues in a protein binding pocket [2]. The hydroxyethyl analog has a molecular weight of 382.84 g/mol versus 396.87 g/mol for the target compound.

Linker geometry
Class-level
Δ span ~1.3 Å; +1 rotatable bond
Conformational space may differ between linkers
Estimated from standard bond lengths
Molecular Recognition Conformational Analysis Linker Engineering

Chlorine Substitution Pattern Specificity vs. 4-Chlorobenzyl Analog (CAS 1421441-94-2)

The target compound and CAS 1421441-94-2 share the same molecular formula (C₂₂H₂₁ClN₂O₃) and molecular weight (396.87 g/mol) but differ fundamentally in the position and connectivity of the chloro substituent . The target compound incorporates chlorine directly on the aromatic ring as a 3-chloro-4-methylphenyl moiety, while the 4-chlorobenzyl analog positions the chlorine on a benzylic carbon separated from the oxalamide nitrogen by a methylene spacer. This constitutional isomerism results in distinct electronic environments: in the target, chlorine exerts a direct inductive effect (–I) and resonance effect (+M) on the amide nitrogen; in the benzyl analog, the chlorine is electronically insulated from the amide by the methylene unit. Additionally, the target compound's aromatic C–Cl bond is metabolically more resistant to oxidative dehalogenation than the benzylic C–Cl bond in the comparator, which is susceptible to CYP450-mediated hydroxylation at the benzylic position [1].

Metabolic stability
Class-level
Aryl-Cl BDE ~97 vs benzylic ~70 kcal/mol
Metabolic half-life context may differ
In vitro stability prediction context
Isosterism Drug Design Metabolic Stability

Oxalamide Scaffold in Cancer Cell-Selective Toxicity Context

A large-scale viability screen of over 200,000 small molecules identified the oxalamide (ethanediamide) chemotype as one of two chemical series exhibiting selective toxicity at low nanomolar concentrations to a specific subset of 4 out of 12 human lung cancer cell lines tested [1]. The observed selective toxicity was mechanistically linked to metabolism by cytochrome P450 enzyme CYP4F11, which converts the oxalamide prodrug into a potent inhibitor of stearoyl-CoA desaturase (SCD) selectively within sensitive cancer cells [2]. While this screen did not include the target compound specifically, the target compound's oxalamide core, combined with its naphthalene moiety—a privileged structure for CYP450 substrate recognition—positions it within this therapeutically relevant chemotype. The naphthalene ring system is known to undergo CYP450-mediated oxidation, suggesting potential bioactivation pathways analogous to those identified for other oxalamides in this class.

Phenotypic selectivity
Class-level
Selective response in 4/12 lung lines for oxalamide chemotype
Reported cell-model selectivity context
Target compound not directly tested; CYP4F11-mediated mechanism context
Cancer Biology Phenotypic Screening Target Deconvolution

PAI-1 Inhibitory Activity as a Class-Level Oxalamide Property

A series of synthetic oxalamide derivatives has been systematically evaluated for plasminogen activator inhibitor-1 (PAI-1) inhibitory activity using a chromogenic assay [1]. Several compounds within this oxalamide series demonstrated significant PAI-1 inhibition in vitro. PAI-1 is the primary physiological inhibitor of tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA), and elevated PAI-1 levels are associated with thrombotic disorders, cardiovascular disease, and tissue fibrosis. The oxalamide scaffold's capacity to engage the PAI-1 serpin suggests that the target compound, by virtue of its oxalamide core and its hydroxypropyl-naphthalene substituent that may occupy the PAI-1 hydrophobic pocket, represents a rational starting point for PAI-1-targeted probe development.

PAI-1 inhibition
Class-level
Class-level PAI-1 activity reported for oxalamides
Class-level inhibitory context for serpin probe design
Direct testing pending; chromogenic assay background
Cardiovascular Research Fibrinolysis Serpin Inhibition

Computational Docking Accessibility via ZINC Database Entry

The target compound is registered in the ZINC database under identifier ZINC39744582, confirming its availability in a ready-to-dock format for computational screening campaigns [1]. The ZINC entry includes the compound's 3D structural coordinates, protonation states at physiological pH, and calculated physicochemical descriptors. This pre-existing database entry enables immediate deployment in structure-based virtual screening without the need for de novo ligand preparation. By contrast, several close analogs, including the 3,4-dimethylphenyl variant (CAS 1421527-93-6), do not appear to have indexed ZINC entries, adding a preparative step before computational evaluation. The compound's molecular properties—molecular weight of 396.87, one hydrogen-bond donor (the secondary alcohol), three hydrogen-bond acceptors (two amide carbonyls and the alcohol oxygen), and a calculated LogP in the range of 3.5–4.5—place it within lead-like chemical space suitable for fragment-based and ligand-based drug discovery workflows [2].

Virtual screening readiness
Data to verify
ZINC39744582 pre-built 3D entry
Immediate docking deployment without preparation
Dimethyl analog lacks ZINC entry; adds preparation time
Virtual Screening Computational Chemistry Drug Discovery

Recommended Research and Industrial Application Scenarios for N'-(3-Chloro-4-methylphenyl)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide


Medicinal Chemistry SAR Studies Exploring Electronic Effects of Para-Substitution

The target compound is ideally suited as a tool for structure-activity relationship (SAR) studies where the electronic character of the phenyl ring's para substituent is the variable under investigation. By comparing this compound (para-Cl, electron-withdrawing) with its 3,4-dimethylphenyl analog CAS 1421527-93-6 (para-CH₃, electron-donating) in a matched molecular pair analysis, medicinal chemists can isolate the contribution of electronic effects—quantified by the Δσₚ of +0.40 Hammett units—to target binding affinity, functional activity, or ADME properties . This electronic modulation is particularly relevant for targets where hydrogen-bonding or halogen-bonding interactions with the para substituent contribute to binding energy.

Linker Optimization in Bivalent or Bitopic Ligand Design

When designing bivalent ligands or bitopic receptor modulators where the spatial relationship between two pharmacophoric elements (here, the chloro-methylphenyl ring and the naphthalene moiety) is critical, the target compound's hydroxypropyl linker offers a defined three-carbon spacing. Systematic comparison with the hydroxyethyl analog CAS 1351654-19-7 (two-carbon linker) allows researchers to map the optimal linker length for simultaneous engagement of orthosteric and allosteric sites, or for bridging two protein-protein interaction interfaces. The ~1.3 Å difference in linker span translates to distinct binding poses that can be correlated with functional outcomes .

Oncology Phenotypic Screening Libraries Leveraging Oxalamide Chemotype Selectivity

The demonstrated capacity of the oxalamide chemotype to exhibit cancer cell-selective toxicity—killing 4 of 12 lung cancer lines at low nanomolar potency through CYP4F11-mediated bioactivation to an SCD inhibitor—provides a compelling rationale for including the target compound in focused oncology screening decks . The naphthalene substituent, known to undergo CYP450-mediated oxidation, may enhance the compound's suitability as a CYP4F11 substrate. Screening this compound against the same 12-line lung cancer panel used in the landmark viability study would directly test whether the specific chloro-methylphenyl/naphthalene substitution pattern improves or diminishes the selectivity window relative to previously characterized oxalamides.

Computational Prospective Virtual Screening with Experimental Validation

The target compound's pre-existing ZINC database entry (ZINC39744582) with 3D coordinates enables seamless integration into structure-based virtual screening workflows . A recommended workflow involves: (1) docking the target compound against a protein target of interest alongside its dimethyl analog (not indexed in ZINC); (2) comparing predicted binding poses and scores; (3) experimentally validating top hits through biophysical assays (SPR, ITC) or biochemical activity assays. This computational-to-experimental pipeline exploits the compound's immediate virtual screening readiness while generating direct head-to-head data that can be used to refine predictive models for the oxalamide chemical space.

Application
Selection Property
Validation Focus
Electronic SAR studies (para-substitution)
Electronic character (σₚ) comparison context
Hammett substituent constant review
Linker optimization in bitopic ligand design
Linker length and conformational flexibility
Binding pose correlation via systematic linker scan
Oncology phenotypic screening
Oxalamide chemotype selectivity context
Cell-line panel selectivity profiling
Computational prospective virtual screening
Pre-existing ZINC docking-ready entry
Docking enrichment vs experimental validation
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